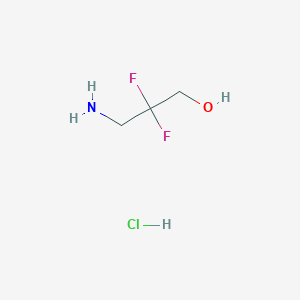

3-Amino-2,2-difluoropropan-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-2,2-difluoropropan-1-ol hydrochloride is an organic compound with the chemical formula C3H8ClF2NO. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry .

Métodos De Preparación

3-Amino-2,2-difluoropropan-1-ol hydrochloride can be synthesized by reacting 3-amino-2,2-difluoropropanol with hydrochloric acid (HCl) . The reaction typically involves dissolving 3-amino-2,2-difluoropropanol in a suitable solvent, such as dichloromethane (DCM), and adding hydrochloric acid to the solution. The mixture is then stirred at room temperature until the reaction is complete .

Análisis De Reacciones Químicas

3-Amino-2,2-difluoropropan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

3-Amino-2,2-difluoropropan-1-ol hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Industry: It is used as a curing agent, additive, and catalyst in various industrial processes

Mecanismo De Acción

The mechanism of action of 3-Amino-2,2-difluoropropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .

Comparación Con Compuestos Similares

3-Amino-2,2-difluoropropan-1-ol hydrochloride can be compared with other similar compounds, such as:

- **3-Amino-3-cyclop

3-Amino-2,2-difluoropropanol: The parent compound without the hydrochloride group.

Actividad Biológica

Molecular Structure:

- Molecular Formula: C₃H₈ClF₂NO

- Molecular Weight: 147.55 g/mol

- InChI Key: InChI=1S/C3H7F2NO.ClH/c4-3(5,1-6)2-7;

The presence of two fluorine atoms at the second carbon of the propanol chain enhances its lipophilicity and may influence its interactions with biological targets.

While specific mechanisms for 3-amino-2,2-difluoropropan-1-ol hydrochloride remain underexplored, compounds with similar structures often exhibit significant interactions with various biological targets:

- Enzyme Inhibition: Amino alcohols can modulate enzyme activities, potentially affecting metabolic pathways. The difluorinated structure may enhance binding affinities to certain enzymes.

- Receptor Interaction: Similar compounds have been reported to interact with receptors, influencing signaling pathways. The unique structural features of this compound may provide distinct interaction profiles compared to non-fluorinated analogs.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₃H₈ClF₂NO | Difluorinated structure enhances reactivity |

| 3-Amino-1-propanol | C₃H₉NO | Lacks fluorine substituents; simpler structure |

| 2-Amino-2-methylpropanol | C₄H₉NO | Contains a methyl group instead of fluorines |

| 3-Amino-2-fluoropropan-1-ol | C₃H₇FNO | Contains only one fluorine atom; different reactivity |

The above table outlines some structural analogs that may provide insights into the potential biological activity of this compound.

Study on Fluorinated Compounds

Research has indicated that fluorinated compounds can exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts. For instance, a study highlighted that fluorinated amino alcohols could enhance lipophilicity, leading to improved membrane permeability and bioavailability in vivo . Although specific studies on this compound are sparse, these findings suggest that similar compounds may also benefit from enhanced absorption and distribution characteristics.

Potential Applications in Medicinal Chemistry

Given the structural characteristics of this compound, it holds promise for various applications:

- Drug Development: The compound's ability to modulate enzyme activity could be harnessed in developing new therapeutics targeting specific diseases.

- Chemical Probes: Its unique structure may serve as a chemical probe in biochemical assays to study enzyme functions or receptor interactions.

Propiedades

IUPAC Name |

3-amino-2,2-difluoropropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2NO.ClH/c4-3(5,1-6)2-7;/h7H,1-2,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFXCDDQQBKYTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.